5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
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Overview
Description
5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C16H26ClNO3S. This compound is characterized by the presence of a chloro group, an ethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzenesulfonyl chloride and 2,4,4-trimethylpentan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 5-chloro-2-ethoxybenzenesulfonyl chloride is added to a solution of 2,4,4-trimethylpentan-2-amine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro group.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-ethoxybenzenesulfonamide: Lacks the 2,4,4-trimethylpentan-2-yl group.
2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide: Lacks the chloro group.
5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide: Similar structure but different substituents.
Uniqueness
5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to the combination of its chloro, ethoxy, and sulfonamide groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO3S/c1-7-21-13-9-8-12(17)10-14(13)22(19,20)18-16(5,6)11-15(2,3)4/h8-10,18H,7,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQFQICMXRPINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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